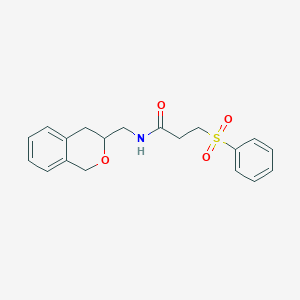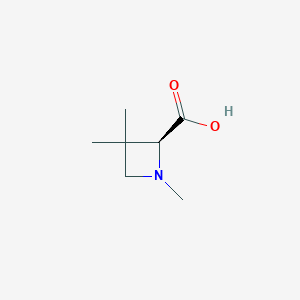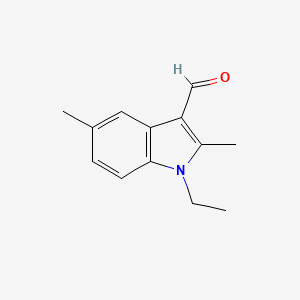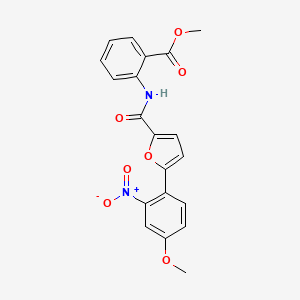![molecular formula C14H16N2O5 B2542314 (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid CAS No. 909352-49-4](/img/structure/B2542314.png)
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid is a complex organic compound with a molecular formula of C14H16N2O5. This compound features a pyrrolidinone ring, which is a five-membered lactam, and is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities.
Indole derivatives: Indole-based compounds also exhibit similar biological activities.
Uniqueness
What sets (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid apart is its unique combination of the pyrrolidinone ring with an ethoxyacetic acid moiety, which provides distinct chemical properties and biological activities not commonly found in other compounds.
Properties
IUPAC Name |
2-[2-oxo-2-[4-(2-oxopyrrolidin-1-yl)anilino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(8-21-9-14(19)20)15-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFDCPSSPKHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B2542242.png)



![2,4-DIETHYL 5-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2542246.png)
![ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2542247.png)



![(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B2542251.png)

